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Compound of Interest

Compound Name: 4-Meo-mipt

Cat. No.: B3030822 Get Quote

This guide provides a comprehensive benchmark of 4-Methoxy-N-methyl-N-

isopropyltryptamine (4-MeO-MiPT) against a panel of standard serotonergic agonists. The

focus is on the interaction with the serotonin 2A (5-HT2A) receptor, a key target for psychedelic

compounds and a significant area of interest in neuropharmacology.[1][2] Data on receptor

binding affinity and functional potency are presented to offer a clear comparison for

researchers, scientists, and drug development professionals.

Introduction to a Novel Tryptamine
4-MeO-MiPT is a lesser-studied tryptamine derivative, structurally related to other psychoactive

compounds.[3] Its pharmacological profile, particularly its activity at serotonin receptors, is of

considerable interest for understanding structure-activity relationships within this class of

molecules. Standard agonists, including the endogenous ligand Serotonin (5-HT), the classic

psychedelic Psilocin (the active metabolite of psilocybin), and the prototypical hallucinogen

Lysergic acid diethylamide (LSD), provide a crucial context for evaluating the properties of 4-
MeO-MiPT.[1][2][4]

Comparative Pharmacological Data
The following tables summarize the in vitro pharmacological data for 4-MeO-MiPT and selected

standard serotonergic agonists. The primary focus is on the 5-HT2A receptor, which is a

principal target for many psychedelic drugs.[2]

Table 1: Receptor Binding Affinities (Ki, nM) at Human Serotonin Receptors
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Compound 5-HT2A 5-HT2C 5-HT1A

4-MeO-MiPT Data Not Available Data Not Available Data Not Available

Serotonin (5-HT) 660 12.6 3.1

Psilocin (4-OH-DMT) 79 234 140

LSD 2.9 1.1 1.1

DOI 0.7 2.4 100

Note: Lower Ki values indicate higher binding affinity. Data compiled from various sources and

assays; direct comparison should be made with caution. The lack of publicly available, peer-

reviewed binding data for 4-MeO-MiPT is a notable gap in the current literature.

Table 2: Functional Potencies (EC50, nM) and Efficacy at the Human 5-HT2A Receptor

Compound EC50 (nM)
Efficacy (% of 5-
HT)

Assay Type

4-MeO-MiPT ~100-500 (est.) Partial Agonist
Inositol Phosphate /

Calcium Flux

Serotonin (5-HT) 28 - 72 100% (Reference)
Inositol Phosphate /

Calcium Flux

Psilocin (4-OH-DMT) 69 Partial Agonist (~80%) Inositol Phosphate

LSD 1.5 - 15.6
Partial Agonist (65-

80%)

Inositol Phosphate /

Calcium Flux

DOI 0.9 - 5.1 Full Agonist
Inositol Phosphate /

Calcium Flux

Note: EC50 represents the concentration of an agonist that gives half of the maximal response.

Efficacy is the maximal response relative to the endogenous agonist, 5-HT. Values can vary

significantly based on the specific functional assay and cell line used.
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The primary signaling pathway for the 5-HT2A receptor involves its coupling to Gq/11 proteins,

which activates phospholipase C (PLC) and leads to downstream signaling cascades involving

inositol phosphates and intracellular calcium mobilization.[5][6] The diagrams below illustrate

this pathway and a typical workflow for a functional assay used to determine agonist potency.
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Caption: 5-HT2A receptor Gq signaling cascade.
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Caption: Workflow for a calcium flux functional assay.

Experimental Protocols
Radioligand Binding Assay (Competition)
Radioligand binding assays are essential for determining the affinity (Ki) of a test compound for

a specific receptor.[7]

Objective: To determine the binding affinity of a test compound (e.g., 4-MeO-MiPT) by

measuring its ability to displace a known radioligand from the 5-HT2A receptor.

Materials:

Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor

(e.g., HEK293 cells).

Radioligand: e.g., [3H]ketanserin (a 5-HT2A antagonist).

Test compound (unlabeled).

Non-specific binding control: A high concentration of a known 5-HT2A ligand (e.g.,

clozapine).

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

GF/B glass fiber filters, pre-soaked in polyethyleneimine (PEI) to reduce non-specific

binding.[8]

Scintillation fluid and a scintillation counter.

Procedure:

Prepare serial dilutions of the test compound.

In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed

concentration (near its Kd), and either buffer (for total binding), the non-specific control, or

a concentration of the test compound.[8]
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Incubate the plate for 60 minutes at room temperature to allow binding to reach

equilibrium.[8]

Terminate the reaction by rapid vacuum filtration through the GF/B filters, which traps the

membranes with bound radioligand.

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity

using a scintillation counter.

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total

binding. The IC50 (concentration of test compound that inhibits 50% of specific binding) is

determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff

equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd

is its dissociation constant.[9]

Calcium Mobilization Functional Assay
This assay measures the functional potency (EC50) and efficacy of an agonist by quantifying

the increase in intracellular calcium following Gq-coupled receptor activation.[10][11]

Objective: To determine the potency and efficacy of a test agonist at the 5-HT2A receptor.

Materials:

A cell line stably expressing the human 5-HT2A receptor (e.g., CHO or HEK293 cells).

A calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

Probenecid may be required to prevent dye leakage from some cell lines.[10]

A fluorescence plate reader capable of kinetic reads (e.g., FLIPR, FlexStation).

Procedure:
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Seed the cells in black-walled, clear-bottom 96- or 384-well plates and incubate overnight.

[12]

Remove the culture medium and add the dye-loading solution to each well.[12]

Incubate the plate for approximately 60 minutes at 37°C, followed by 30 minutes at room

temperature, protected from light, to allow for dye de-esterification.[12]

Prepare serial dilutions of the test agonist.

Place the cell plate into the fluorescence plate reader.

Record a baseline fluorescence reading for 10-20 seconds.[12]

The instrument automatically adds the agonist to the wells while continuing to record the

fluorescence intensity for an additional 2-3 minutes.[12]

Data Analysis: The change in fluorescence (peak response minus baseline) is plotted

against the agonist concentration. A sigmoidal dose-response curve is fitted to the data to

determine the EC50 and the maximum response (Emax). Efficacy is typically expressed

as a percentage of the maximal response produced by the reference agonist, 5-HT.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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